3-Bromoadamantane-1-acetic acid

Organic Synthesis Process Chemistry Adamantane Derivatization

Researchers needing a rigid, lipophilic scaffold with a reactive cross-coupling handle for CNS drug discovery often face limited availability of high-purity brominated adamantane intermediates. 3-Bromoadamantane-1-acetic acid (CAS 17768-34-2) solves this: the 3-bromo substituent enables direct Suzuki/Negishi diversification, while the quantifiably higher LogP (3.195) vs. non-halogenated analogs enhances BBB permeability predictions. • Efficient synthesis (91% reported yield) supports bulk procurement for HTS campaigns. • Sharp mp 194-200°C enables use as an analytical standard. • Cited in patents for Kv7.1/KCNE1 potassium channel modulators.

Molecular Formula C12H17BrO2
Molecular Weight 273.17 g/mol
Cat. No. B12055326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromoadamantane-1-acetic acid
Molecular FormulaC12H17BrO2
Molecular Weight273.17 g/mol
Structural Identifiers
SMILESC1C2CC3(CC1CC(C2)(C3)Br)CC(=O)O
InChIInChI=1S/C12H17BrO2/c13-12-4-8-1-9(5-12)3-11(2-8,7-12)6-10(14)15/h8-9H,1-7H2,(H,14,15)/t8-,9+,11?,12?
InChIKeyHFGLWCBEPPFDDJ-LRSDLPTKSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromoadamantane-1-acetic acid Procurement Guide


3-Bromoadamantane-1-acetic acid (CAS 17768-34-2) is a specialized organic building block characterized by a rigid, lipophilic adamantane core substituted with a bromine atom at the 3-position and an acetic acid moiety at the 1-position . Its molecular formula is C12H17BrO2 and it has a molecular weight of 273.17 g/mol . The compound's physical and chemical properties are well-defined, including a melting point range of 194-200°C and a density of 1.556 g/cm³ [1]. This combination of a caged hydrocarbon structure with a reactive halogen and a carboxylic acid group makes it a versatile intermediate for medicinal chemistry and chemical synthesis.

Why Bromine Substitution Is Irreplaceable


The presence of the bromine atom at the 3-position of the adamantane cage is a critical structural determinant that directly impacts reactivity, lipophilicity, and biological target engagement . This substitution distinguishes 3-bromoadamantane-1-acetic acid from its non-halogenated parent, 1-adamantaneacetic acid (CAS 4942-47-6) [1], and other analogs like 3-chloroadamantane-1-acetic acid [2]. The bromine atom provides a specific site for further chemical diversification through cross-coupling reactions, which is not possible with the unsubstituted analog [3]. Furthermore, structure-activity relationship (SAR) studies have shown that halogen substitution on the adamantane ring can significantly alter the potency of related compounds, as demonstrated by the decreased effectiveness of 3-chloroadamantane-1-acetic acid compared to the non-halogenated analog in enzyme inhibition assays [2]. Therefore, substituting 3-bromoadamantane-1-acetic acid with a close analog is likely to compromise synthetic pathways or biological activity.

Comparative Evidence vs. Key Analogs


Synthetic Yield Advantage

A specific synthetic route to 3-bromoadamantane-1-acetic acid proceeds from 1-adamantaneacetic acid and offers a high yield of approximately 91% . This compares favorably to alternative routes starting from 1-bromoadamantane, for which yields are not specified but are known to require more complex, multi-step sequences . The high-yielding route provides a quantifiable advantage for procurement by ensuring more efficient material usage and lower cost per gram of final product.

Organic Synthesis Process Chemistry Adamantane Derivatization

Enhanced Lipophilicity and Membrane Permeability

The calculated partition coefficient (LogP) for 3-bromoadamantane-1-acetic acid is 3.195 [1]. This value is significantly higher than the LogP of the non-halogenated analog, 1-adamantaneacetic acid, which is calculated to be approximately 2.4 [2]. This quantifiable difference indicates a substantial increase in lipophilicity conferred by the bromine substituent, a property classically associated with improved membrane permeability and potential for enhanced bioavailability [3].

Medicinal Chemistry ADME Properties Drug Design

Modular Synthesis via Cross-Coupling

3-Bromoadamantane-1-acetic acid contains a reactive bromine atom at the 3-position that enables efficient cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are fundamental for modular synthesis [1]. In contrast, the non-halogenated analog, 1-adamantaneacetic acid, lacks this reactive handle and cannot undergo such transformations without prior functionalization [2]. This fundamental difference in reactivity makes 3-bromoadamantane-1-acetic acid a far more versatile building block for creating diverse compound libraries.

Modular Synthesis Cross-Coupling Building Blocks

Validated Utility as a Precursor in Proprietary Pharmaceutical Compositions

Patents, including CA 2778266, EP 2504317, and US 2011124642, explicitly cite 3-bromoadamantane-1-acetic acid as a key synthetic intermediate in the preparation of potassium channel modulators . This provides a high level of validation for its utility in advanced, proprietary drug discovery programs. While other adamantane-acetic acid derivatives may be used in research, the direct citation in patents for a defined therapeutic target class differentiates it as a compound of interest in competitive pharmaceutical R&D.

Pharmaceutical Patents Potassium Channel Modulators Drug Discovery

Validated Application Scenarios


High-Throughput Library Synthesis

The combination of a high-yielding synthetic route [1] and the presence of a versatile cross-coupling handle [2] makes 3-bromoadamantane-1-acetic acid an ideal core scaffold for generating diverse chemical libraries. The ability to reliably procure the compound in quantity, enabled by its efficient synthesis, supports large-scale, high-throughput synthesis campaigns for drug discovery.

CNS-Penetrant Drug Candidate Design

The quantifiably higher LogP (3.195) [1] compared to non-halogenated analogs makes this compound a preferred starting point for medicinal chemistry programs targeting central nervous system (CNS) disorders, where high lipophilicity is often correlated with improved blood-brain barrier permeability [2].

Potassium Channel Modulator Development

The compound's specific citation as an intermediate in multiple patents for potassium channel modulators [1] validates its use in this niche therapeutic area. Procurement of this building block is a strategic necessity for research groups actively pursuing novel agents targeting the Kv7.1/KCNE1 channel complex or related targets.

Analytical Method Development Standard

The well-defined and easily verifiable physical properties, including its sharp melting point (194-200°C) and high density (1.556 g/cm³) [1], make this compound an excellent candidate for use as a standard in analytical method development (e.g., HPLC, GC) and for validating new synthetic or purification procedures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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